(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid
Description
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid is a chiral organic compound characterized by a sulfonic acid group at the C1 position, a benzyloxycarbonyl (Cbz) protective group on the amino moiety, and a methoxy-oxobutane backbone. Its stereochemistry at the S-configuration influences its interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C13H17NO7S |
|---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C13H17NO7S/c1-20-12(15)11(7-8-22(17,18)19)14-13(16)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16)(H,17,18,19)/t11-/m0/s1 |
InChI Key |
MNEOKZVPRHUURV-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](CCS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(CCS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the benzyloxycarbonyl (Cbz) protecting group to the amino group. This can be achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as triethylamine . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide . The sulfonic acid group is often introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site during synthesis . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Features :
- Sulfonic Acid Group (-SO₃H) : Enhances water solubility and acidity compared to carboxylic acids .
- Benzyloxycarbonyl (Cbz) Group: Provides steric protection for the amino group during synthetic processes .
- Methoxy-Oxobutane Chain : Contributes to conformational rigidity and influences metabolic stability.
Synthesis: The compound is typically synthesized via multi-step reactions, including protection/deprotection strategies. For example, aldehyde intermediates may react with amino acid derivatives under controlled conditions, often using molecular sieves to drive reactions to completion .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and analogs:
Key Differentiators
Sulfonic Acid vs. Carboxylic Acid: The sulfonic acid group in the target compound confers stronger acidity (pKa ~1) and higher hydrophilicity compared to carboxylic acids (pKa ~4.5), making it suitable for aqueous environments . Example: 3-Benzyl-4-methoxy-4-oxobutanoic acid lacks the sulfonic acid group, limiting its use in applications requiring high solubility .
Substituent Effects: Cyanobutanoic Acid Analogs: The -CN group in 2-{[(Benzyloxy)carbonyl]amino}-4-cyanobutanoic acid reduces polarity but introduces nitrile-based reactivity, useful for click chemistry . Fluorinated Analogs: The -CF₃ group in 3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Sulfonate Esters: Compounds like 4-(((Benzyloxy)carbonyl)amino)butyl 4-methylbenzenesulfonate feature sulfonate esters, which are less acidic than sulfonic acids but serve as leaving groups in nucleophilic reactions .
Industrial Relevance
- Surfactants : The compound’s sulfonic acid group aligns with applications in detergents and emulsifiers, similar to commercial surfactants like linear alkylbenzene sulfonates .
- Drug Delivery : Sulfonic acid derivatives are explored for enhancing drug solubility, as seen in antiviral agents like ritonavir .
Biological Activity
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, also known by its CAS number 81440-35-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₉H₁₉N₁O₆
- Molecular Weight : 357.36 g/mol
- CAS No. : 81440-35-9
The compound features a benzyloxycarbonyl group, a methoxy group, and a sulfonic acid moiety, which may contribute to its biological activity.
Research indicates that compounds similar to (S)-3-(((Benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid can exhibit various biological activities, including:
- Anticonvulsant Activity : Compounds with structural similarities have shown significant anticonvulsant properties in animal models. For instance, studies have demonstrated that certain derivatives exhibit comparable efficacy to established anticonvulsants like phenobarbital .
- Inflammatory Response Modulation : Recent findings suggest that derivatives of benzoic acid can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce cytokine secretion (e.g., TNF-α and IL-17), which are critical in inflammatory pathways .
Case Studies
- Anticonvulsant Activity :
- Cytokine Inhibition :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
